

Anlotinib Hydrochloride: A Preclinical Mechanism of Action Deep Dive

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Compound of Interest

Compound Name: Anlotinib (hydrochloride)

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An in-depth analysis of the multi-targeted tyrosine kinase inhibitor, anlotinib hydrochloride, reveals a potent and broad-spectrum anti-tumor activity rooted in its primary function as an inhibitor of angiogenesis. Preclinical data robustly demonstrates its high selectivity and inhibitory potency against key receptor tyrosine kinases (RTKs) involved in tumor growth and vascularization.

Anlotinib hydrochloride is an orally administered small-molecule tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of various solid tumors.[1][2] Its mechanism of action is centered on the inhibition of multiple RTKs, primarily targeting vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR), as well as c-Kit.[1][3][4] This multi-targeted approach allows anlotinib to effectively disrupt tumor angiogenesis, proliferation, and survival.[3]

Core Mechanism: Anti-Angiogenesis

The predominant preclinical finding is that anlotinib exerts its anti-tumor effects mainly by inhibiting angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[5][6][7] Anlotinib demonstrates high selectivity and potent inhibition of VEGFR2, a key mediator of angiogenesis.[5][6][7] It binds to the ATP-binding pocket of the VEGFR2 tyrosine kinase, effectively blocking its activation and downstream signaling.[1][3][5][6]

This inhibition of VEGFR2 signaling leads to a cascade of anti-angiogenic effects, including the suppression of endothelial cell proliferation, migration, and tube formation.[1][5][6] Preclinical

studies have consistently shown that anlotinib inhibits VEGF-induced signaling in human umbilical vein endothelial cells (HUVECs) at very low concentrations.[5][6][7] Furthermore, it has been observed to decrease vascular density in tumor tissues in vivo.[5][6]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of anlotinib against a panel of tyrosine kinases has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.

Kinase Target	IC50 (nmol/L)	Reference
VEGFR2	<1 (specifically 0.2)	[5]
VEGFR3	0.7	[5]
VEGFR1	26.9	[5]
PDGFR β	115.0	[5]
c-Kit	14.8	[5]
FGFR1	Not explicitly quantified in the provided search results	
FGFR2	Not explicitly quantified in the provided search results	
FGFR3	Not explicitly quantified in the provided search results	

Cellular and In Vivo Anti-Tumor Activity

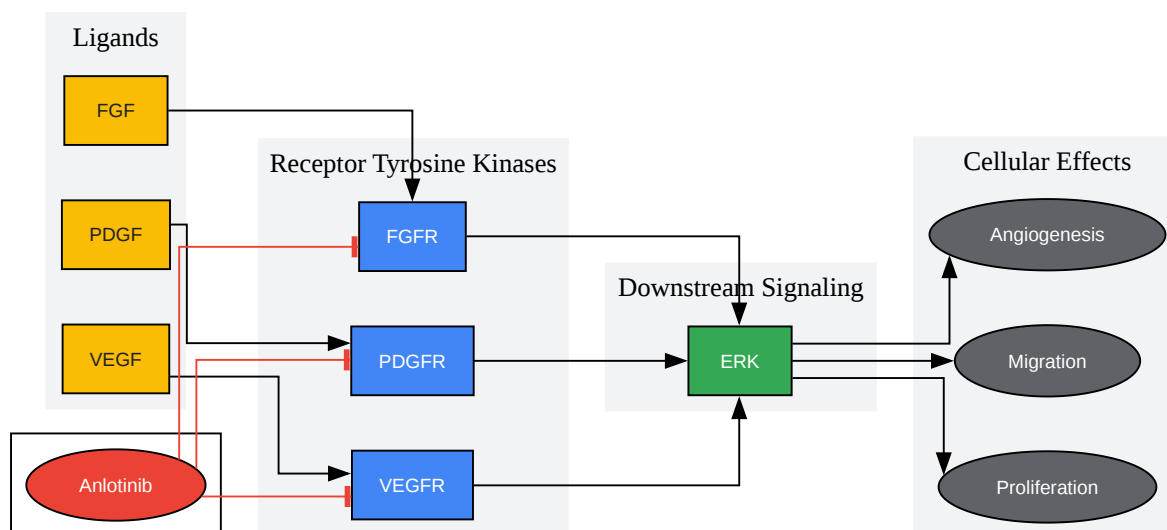
Anlotinib's anti-proliferative effects are more pronounced on endothelial cells compared to tumor cells directly, underscoring its primary anti-angiogenic mechanism.[5][6] While micromolar concentrations are often required to inhibit tumor cell proliferation in vitro, nanomolar concentrations are effective at inhibiting angiogenesis.[5][6]

In vivo studies using human tumor xenograft models have demonstrated broad and potent anti-tumor efficacy of anlotinib at doses lower than other TKIs like sunitinib.[5][8] For instance, in a

human colon cancer SW620 xenograft model, anlotinib at a dose of 3 mg/kg showed comparable antitumor activity to sunitinib at 50 mg/kg.[5] In some models, anlotinib treatment has even led to tumor regression.[5]

Signaling Pathway Inhibition

Anlotinib's mechanism involves the blockade of key signaling pathways downstream of the targeted RTKs. By inhibiting VEGFR2, PDGFR β , and FGFR1, anlotinib effectively suppresses the activation of their common downstream signaling molecule, ERK.[1][9][10]



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Anlotinib's inhibition of key signaling pathways.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs have shown that anlotinib is rapidly absorbed with good membrane permeability.[1][11][12] The oral bioavailability was reported to be 28–58% in rats and 41–77% in dogs.[1][11][12] Anlotinib exhibits high plasma protein binding (around 93-

97%) in rats, dogs, and humans.[1][11] The terminal half-life varies between species, being approximately 5.1 hours in rats and 22.8 hours in dogs.[1][11][12]

Pharmacokinetic Parameter	Rats	Dogs	Reference
Oral Bioavailability	28-58%	41-77%	[1][11][12]
Terminal Half-life (t _{1/2})	5.1 ± 1.6 h	22.8 ± 11.0 h	[1][11][12]
Plasma Protein Binding	97%	96%	[1][11]
Apparent Volume of Distribution (V _d)	27.6 ± 3.1 L/kg	6.6 ± 2.5 L/kg	[1][11]
Total Plasma Clearance	5.35 ± 1.31 L/h/kg	0.40 ± 0.06 L/h/kg	[1][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of anlotinib.

In Vitro Kinase Assay: The inhibitory effect of anlotinib on various tyrosine kinases was typically measured using an ELISA-based assay. Recombinant human kinase enzymes were incubated with a specific substrate and ATP in the presence of varying concentrations of anlotinib. The extent of substrate phosphorylation was then quantified using a specific antibody and a colorimetric or chemiluminescent detection system. The IC₅₀ values were calculated from the dose-response curves.[5]

Cell Proliferation Assay: Human umbilical vein endothelial cells (HUVECs) or various tumor cell lines were seeded in 96-well plates. After cell attachment, they were treated with different concentrations of anlotinib in the presence or absence of growth factors (e.g., VEGF). Cell viability was assessed after a defined incubation period (e.g., 72 hours) using assays such as

the sulforhodamine B (SRB) or MTT assay. The absorbance was measured to determine the percentage of cell growth inhibition, and IC50 values were calculated.[5]

Endothelial Cell Migration and Tube Formation Assays:

- **Migration Assay:** HUVEC migration was assessed using a Transwell chamber assay. Cells were seeded in the upper chamber, and a chemoattractant (e.g., VEGF) was placed in the lower chamber. Anlotinib was added to the upper chamber. After incubation, the number of cells that migrated to the lower surface of the membrane was stained and counted.[5]
- **Tube Formation Assay:** HUVECs were seeded on a layer of Matrigel in the presence of various concentrations of anlotinib and a pro-angiogenic stimulus. After incubation, the formation of capillary-like structures (tubes) was observed and quantified by measuring the total tube length or the number of branch points.[5]

In Vivo Xenograft Tumor Model: Human tumor cells were subcutaneously injected into immunodeficient mice (e.g., nude mice). Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. Anlotinib was administered orally at different doses, typically once daily. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, weighed, and often processed for further analysis, such as immunohistochemistry to assess microvessel density (e.g., using CD31 staining).[5][8]

Workflow of preclinical evaluation of anlotinib.

In conclusion, the preclinical data for anlotinib hydrochloride strongly supports its mechanism of action as a potent, multi-targeted inhibitor of angiogenesis. Its high selectivity for VEGFR2, coupled with its inhibitory activity against other key RTKs, provides a solid rationale for its broad-spectrum anti-tumor efficacy observed in preclinical models and its continued investigation in clinical settings.

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